3-Ethoxy-1,2-propanediol
Overview
Description
3-Ethoxy-1,2-propanediol, also known as glycerol α-ethyl ether, is a chemical compound with the molecular formula C5H12O3. It is a colorless, odorless, and hygroscopic liquid that is miscible with water, ethanol, and various organic solvents. This compound is primarily used as a solvent in various industries, including pharmaceuticals, cosmetics, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-1,2-propanediol can be synthesized through the reaction of glycerol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to a temperature of around 150-200°C under reflux conditions. The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, facilitates the etherification process, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where glycerol and ethanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to ensure complete conversion. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and halides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-Ethoxy-1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1,2-propanediol involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions facilitate the dissolution of solutes and the formation of new chemical bonds, enabling its use in diverse applications .
Comparison with Similar Compounds
1,2-Propanediol:
1,2-Butanediol: Used as a solvent and intermediate in the synthesis of various chemicals.
Glycerol: A trihydroxy alcohol used in pharmaceuticals, cosmetics, and food industries.
Uniqueness of 3-Ethoxy-1,2-propanediol: this compound is unique due to its ethoxy group, which imparts distinct solubility and reactivity properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific solvent characteristics and chemical reactivity .
Properties
IUPAC Name |
3-ethoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWWGJGSSQDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870918 | |
Record name | 3-Ethoxypropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-62-0 | |
Record name | 3-Ethoxy-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1874-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-1,2-propanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxypropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxypropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-ethoxy-1,2-propanediol affect its toxicity compared to similar compounds?
A: The toxicity of glycerol-biobased ethers, including this compound, appears to be correlated with their lipophilicity. As the number and length of alkyl chains increase in the basic structure, the compounds become more lipophilic and generally more toxic []. This suggests that the relatively short ethoxy group in this compound contributes to its lower toxicity compared to its counterparts with longer alkyl chains.
Q2: Can this compound be used to improve the analysis of pesticide residues in food?
A: Yes, this compound has shown promise as an analyte protectant in gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues in food matrices [, , ]. It helps to minimize matrix-induced chromatographic response enhancement, leading to more accurate quantification of pesticides.
Q3: How does this compound work as an analyte protectant in GC-MS analysis?
A: While the exact mechanism is not fully understood, it's believed that this compound, along with other protectants like D-sorbitol and L-gulonic acid γ-lactone, compete for active sites in the GC inlet and column [, ]. This competition minimizes the interaction of target analytes, such as pesticides, with these active sites, leading to improved peak shape, sensitivity, and ultimately, more reliable quantification.
Q4: Are there any limitations to using this compound as an analyte protectant in GC-MS?
A: While this compound can mitigate matrix effects for many pesticides, it may not be universally effective. For example, studies have shown that it doesn't fully compensate for the matrix suppression effects observed with o,p′-DDT and p,p′DDT []. Therefore, the suitability of this compound as a protectant should be evaluated for each specific pesticide and matrix.
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